N-(DL-BROMO-4-METHYLVALERYL)GLYCINE
Description
N-(DL-Bromo-4-methylvaleryl)glycine is a glycine derivative characterized by a brominated, branched aliphatic chain (4-methylvaleryl) attached to the glycine backbone.
Properties
CAS No. |
7154-27-0 |
|---|---|
Molecular Formula |
C8H14BrNO3 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylpentanoyl)amino]acetic acid |
InChI |
InChI=1S/C8H14BrNO3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12) |
InChI Key |
PTUKJDOWJCFIBV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)Br |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)Br |
Other CAS No. |
90154-56-6 7154-27-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE typically involves the reaction of 2-bromo-4-methylpentanoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-[(4-methylpentanoyl)amino]acetic acid.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-[(2-bromo-4-methylpentanoyl)amino]acetic acid derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 2-[(4-methylpentanoyl)amino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(DL-BROMO-4-METHYLVALERYL)GLYCINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(DL-BROMO-4-METHYLVALERYL)GLYCINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic reactions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound’s bromo and methylvaleryl substituents differentiate it from other glycine derivatives:
- N-(2-Carboxyethyl)glycine (Nce) : Features a polar carboxyethyl group, enabling electrostatic interactions via its carboxyl moiety. This makes Nce hydrophilic, with an HPLC retention time (t) of 10.2 minutes .

- N-[2-(X-Phenethyl)]glycine (NXpe) : Contains aromatic phenethyl groups, increasing hydrophobicity (t = 14.5 minutes ) due to π-π interactions .
- N-Benzylglycine (Nphe) : A benzyl substituent provides moderate hydrophobicity, though exact retention times are unspecified in available data .

- N-(p-Chlorobenzyl)glycine (Npcb) and N-(p-Methoxybenzyl)glycine (Npmb) : Substituents like chloro (electron-withdrawing) and methoxy (electron-donating) alter electronic profiles, influencing binding affinities .
Key Differences in N-(DL-Bromo-4-methylvaleryl)glycine :
- The bromo group offers greater polarizability and hydrophobicity compared to chloro in Npcb.
- The 4-methylvaleryl chain introduces steric bulk and aliphatic hydrophobicity, unlike aromatic substituents in NXpe or Nphe.
Hydrophobicity and HPLC Retention
HPLC retention times (t) correlate with hydrophobicity. Data from highlight:
| Compound | Substituent | HPLC t (min) | Functional Groups |
|---|---|---|---|
| Nce | 2-Carboxyethyl | 10.2 | Carboxyl (n=1) |
| NXpe (X=H) | Phenethyl | 14.5 | None (n=0) |
The target compound’s bromo and methylvaleryl groups likely result in t > 14.5 minutes , surpassing NXpe due to increased aliphatic hydrophobicity and reduced polarity .
Inference for this compound :
- Enhanced hydrophobicity and steric bulk may further increase step velocity (v/v₀ > 1.25) by disrupting crystal surfaces more effectively.
- The bromo group’s polarizability could strengthen van der Waals interactions, unlike Npmb’s methoxy group, which relies on hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


